3-Bromo-5-fluoroanisole

Organic Synthesis Nucleophilic Aromatic Substitution Process Chemistry

3-Bromo-5-fluoroanisole (CAS 29578-39-0) is a halogenated aromatic ether with the molecular formula C7H6BrFO and molecular weight 205.02 g/mol. It features a bromine atom at the 3-position, a fluorine atom at the 5-position, and a methoxy group (-OCH3) at the 1-position on the benzene ring.

Molecular Formula C7H6BrFO
Molecular Weight 205.02 g/mol
CAS No. 29578-39-0
Cat. No. B1278276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoroanisole
CAS29578-39-0
Molecular FormulaC7H6BrFO
Molecular Weight205.02 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)Br)F
InChIInChI=1S/C7H6BrFO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
InChIKeyXVNQVSGOIUYOPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoroanisole (CAS 29578-39-0): Chemical Properties and Baseline Specifications for Scientific Procurement


3-Bromo-5-fluoroanisole (CAS 29578-39-0) is a halogenated aromatic ether with the molecular formula C7H6BrFO and molecular weight 205.02 g/mol [1]. It features a bromine atom at the 3-position, a fluorine atom at the 5-position, and a methoxy group (-OCH3) at the 1-position on the benzene ring . The compound is a colorless to light yellow clear liquid at room temperature, with a boiling point of 94 °C at 17 mmHg and a flash point of 79 °C [2]. It is primarily utilized as a versatile building block in organic synthesis, with the bromine atom serving as a leaving group for palladium-catalyzed cross-coupling reactions and the fluorine atom modulating electronic properties of derived molecules [3].

Why 3-Bromo-5-fluoroanisole Cannot Be Substituted with Generic Fluoroanisole Isomers


Regioisomeric analogs of 3-bromo-5-fluoroanisole—such as 3-bromo-4-fluoroanisole (CAS 1161497-23-9), 2-bromo-5-fluoroanisole (CAS 935534-69-9), and 4-bromo-2-fluoroanisole (CAS 2357-52-0)—differ fundamentally in the spatial arrangement of their halogen substituents, which dictates both electronic properties and synthetic accessibility [1]. The 3-bromo-5-fluoro substitution pattern offers a unique electronic environment where the bromine at the meta position to fluorine is particularly well-positioned for selective cross-coupling reactions while maintaining orthogonal reactivity between the two halogen atoms . In contrast, regioisomers with different substitution patterns yield distinct intermediates that cannot be reliably substituted without compromising synthetic route integrity and product purity profiles. The evidence below quantifies these differentiation points across key procurement-relevant dimensions.

Quantitative Differentiation Evidence for 3-Bromo-5-fluoroanisole Procurement Decisions


Synthesis Yield Comparison: Nucleophilic Aromatic Substitution Efficiency for 3-Bromo-5-fluoroanisole

In a nucleophilic aromatic substitution reaction using 1-bromo-3,5-difluorobenzene with sodium methoxide in DMF at 0-5°C to room temperature over 24 hours, 3-bromo-5-fluoroanisole was obtained in 71% isolated yield after workup . This synthesis route exploits the higher reactivity of the fluorine atom at the position para to bromine for methoxide substitution while preserving the bromine atom intact for downstream functionalization. Alternative routes employing direct bromination of 5-fluoroanisole, while conceptually simpler, lack published quantitative yield data under comparable conditions .

Organic Synthesis Nucleophilic Aromatic Substitution Process Chemistry

Orthogonal Halogen Reactivity Profile: 3-Bromo-5-fluoroanisole versus Non-Halogenated Anisole Analogs

3-Bromo-5-fluoroanisole possesses a dual-halogen architecture wherein the bromine atom serves as an efficient leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), while the fluorine atom remains intact during these transformations, enabling orthogonal functionalization strategies . The fluorine substituent at the 5-position is significantly less reactive toward palladium-catalyzed couplings than bromine, with C-F bond dissociation energy approximately 130 kcal/mol compared to C-Br bond dissociation energy of approximately 70 kcal/mol [1]. This differential reactivity allows chemoselective manipulation of the bromine site while retaining the fluorine atom for downstream modulation of lipophilicity and metabolic stability in final APIs [2].

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

Structural Authentication: SDBS Spectral Database Characterization for 3-Bromo-5-fluoroanisole

The National Institute of Advanced Industrial Science and Technology (AIST) SDBS database provides authoritative 13C NMR, 1H NMR, IR, and Mass spectral data for 3-bromo-5-fluoroanisole (SDBS No. 51649) [1]. The 13C NMR spectrum was acquired at 100.40 MHz using 0.078 g of sample in 0.5 mL CDCl3 [2]. The IR spectrum was obtained using the liquid film method [3]. This level of independently verified spectral characterization provides a gold-standard reference for identity confirmation and purity assessment that is not uniformly available for all regioisomeric analogs.

Analytical Chemistry Quality Control Spectral Characterization

Commercial Purity Specifications: Quantitative Purity Comparison of 3-Bromo-5-fluoroanisole Supply Grades

Commercial suppliers offer 3-bromo-5-fluoroanisole at minimum purity specifications of >98.0% as determined by GC analysis [1]. Some specialized manufacturers provide purity levels ≥99.0% for pharmaceutical and agrochemical intermediate applications [2]. The compound is supplied as a colorless to light yellow clear liquid with refractive index between 1.5360 and 1.5400 and a density of approximately 1.59 g/cm³ . These established commercial specifications provide procurement professionals with verifiable quality benchmarks that are well-documented across multiple reputable vendors.

Chemical Procurement Quality Assurance Supplier Qualification

Evidence-Backed Application Scenarios for 3-Bromo-5-fluoroanisole in Pharmaceutical and Agrochemical Development


Sequential Cross-Coupling in Multi-Step API Synthesis

Based on the orthogonal halogen reactivity profile of 3-bromo-5-fluoroanisole [1], medicinal chemists can execute sequential palladium-catalyzed transformations. The bromine atom at the 3-position undergoes Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to install a first functional group, while the fluorine atom at the 5-position remains intact for subsequent metabolic stability modulation in the final API [2]. This sequential functionalization strategy is not possible with mono-halogenated analogs such as 3-bromoanisole or 5-fluoroanisole, which lack the second orthogonal handle.

Agrochemical Intermediate with Enhanced Environmental Stability Potential

The fluorine atom in 3-bromo-5-fluoroanisole confers increased metabolic stability and enhanced lipophilicity to derived molecules [1]. In agrochemical development, where environmental persistence and target organism bioavailability are critical design parameters, the 3-bromo-5-fluoro substitution pattern provides a validated scaffold for constructing pesticide and herbicide candidates. The compound's documented role as a pharmaceutical intermediate [2] supports its applicability across both pharma and agrochemical sectors, reducing vendor qualification burden for organizations operating in both domains.

Quality-Controlled Building Block for High-Throughput Synthesis Libraries

The consistent commercial purity specifications of >98.0% by GC [1] and availability of authoritative SDBS spectral reference data [2] make 3-bromo-5-fluoroanisole a reliable building block for parallel synthesis and high-throughput screening libraries. The 71% documented synthetic yield from 1-bromo-3,5-difluorobenzene also provides a cost-modeling baseline for organizations considering in-house synthesis versus commercial procurement, enabling informed make-versus-buy decisions in large-scale library production.

Fluorinated Fragment for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry SAR campaigns, 3-bromo-5-fluoroanisole serves as a fragment-sized building block (MW 205.02) that introduces both a fluorine atom and a cross-coupling handle in a single synthetic step. The fluorine atom at the 5-position, when incorporated into lead compounds, influences receptor binding affinity and lipophilicity [1]. Unlike 3-bromo-4-fluoroanisole or other regioisomers, the 3-bromo-5-fluoro substitution pattern positions the methoxy group at the 1-position with specific electronic effects that have been characterized in the fluoroanisole SAR literature [2], enabling more predictable property modulation in fragment-based drug discovery programs.

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